molecular formula C11H17ClN2O2 B6201292 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride CAS No. 2694057-00-4

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride

Cat. No.: B6201292
CAS No.: 2694057-00-4
M. Wt: 244.7
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Description

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride is a chemical compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminoethyl group, a methoxy group, and a benzamide moiety. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with methylamine to yield 2-methoxy-N-methylbenzamide.

    Introduction of the Aminoethyl Group: The aminoethyl group can be introduced via a reductive amination reaction. This involves the reaction of 2-methoxy-N-methylbenzamide with an appropriate aldehyde (such as acetaldehyde) in the presence of a reducing agent like sodium cyanoborohydride.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of imines or oximes.

    Reduction: Formation of secondary amines.

    Substitution: Introduction of new functional groups in place of the methoxy group.

Scientific Research Applications

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride involves its interaction with specific molecular targets. The aminoethyl group can interact with enzymes or receptors, modulating their activity. The methoxy group may enhance the compound’s binding affinity to its targets, while the benzamide moiety can contribute to its overall stability and solubility.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-N-methylbenzamide: Lacks the aminoethyl group, resulting in different biological activity.

    N-methylbenzamide: Lacks both the methoxy and aminoethyl groups, leading to reduced solubility and different reactivity.

    5-[(1S)-1-aminoethyl]-2-methoxybenzamide: Similar structure but without the N-methyl group, affecting its binding properties.

Uniqueness

5-[(1S)-1-aminoethyl]-2-methoxy-N-methylbenzamide hydrochloride is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the aminoethyl group enhances its potential as a biochemical probe, while the methoxy and benzamide groups contribute to its stability and solubility.

Properties

CAS No.

2694057-00-4

Molecular Formula

C11H17ClN2O2

Molecular Weight

244.7

Purity

95

Origin of Product

United States

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